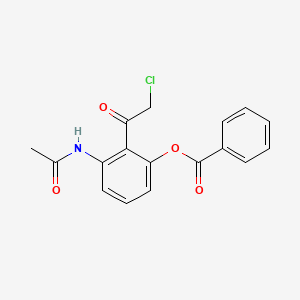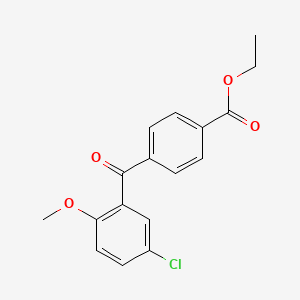
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest in scientific research due to its neurotoxic properties, which are similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound is primarily studied for its effects on the nervous system and its potential to induce Parkinsonian symptoms in animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The cyclization process involves the formation of the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Neurological Research: It is used to study the mechanisms of neurodegeneration and to develop animal models of Parkinson’s disease.
Pharmacological Studies: The compound is employed to investigate the effects of potential neuroprotective agents and to screen for new therapeutic drugs.
Toxicological Research: Researchers use this compound to understand the toxicological effects of fluorinated tetrahydropyridines on the nervous system.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to a toxic cation, similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This toxic cation interferes with mitochondrial function, leading to oxidative stress and neuronal damage. The compound primarily targets dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
6-Hydroxydopamine: Another neurotoxin used to induce Parkinsonian symptoms in animal models.
Uniqueness
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s ability to cross the blood-brain barrier and increase its neurotoxic potency .
Propriétés
Numéro CAS |
651321-21-0 |
|---|---|
Formule moléculaire |
C12H14FN |
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
5-fluoro-1-methyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
SGVHDZYGNOTBAH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=C(C1)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)

![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)


![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)

![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)
